Enzymatic Activity Modulation: Ortho-Fluorination Preserves Basal Activity While Eliminating Allosteric Regulation
In a comparative study of E. coli aspartate transcarbamylase, global substitution of phenylalanine with 2-fluoro-dl-phenylalanine resulted in an enzyme variant that maintained the same specific catalytic activity as the wild-type enzyme but completely lacked both homotropic and heterotropic allosteric interactions [1]. This is a unique functional outcome not observed with other analogs in this study, where modifications typically altered catalytic efficiency.
| Evidence Dimension | Specific enzymatic activity and allosteric regulation |
|---|---|
| Target Compound Data | Specific activity identical to wild-type; complete loss of homotropic and heterotropic interactions |
| Comparator Or Baseline | Wild-type E. coli aspartate transcarbamylase |
| Quantified Difference | Activity preserved (1:1 ratio); allosteric regulation abolished (qualitative change) |
| Conditions | Purified E. coli aspartate transcarbamylase, in vitro assay |
Why This Matters
This demonstrates the capacity of 2-fluoro-dl-phenylalanine to decouple catalytic function from regulatory control, a precise tool for dissecting allosteric mechanisms that is not a general property of all fluorinated phenylalanines.
- [1] Gueguen, P., et al. Incorporation of amino acid analogs during the biosynthesis of Escherichia coli aspartate transcarbamylase. Biochim. Biophys. Acta 1980, 615 (1), 59-69. View Source
